2,3-Difluoro-5-nitrobenzonitrile

Nucleophilic Aromatic Substitution Fluorinated Building Block Synthesis Agrochemical Intermediate Preparation

2,3-Difluoro-5-nitrobenzonitrile (CAS 1247885-40-0) is a halogenated aromatic nitrile building block with the molecular formula C7H2F2N2O2 and a molecular weight of 184.10 g/mol. The compound features a characteristic substitution pattern with fluorine atoms at the 2- and 3-positions and a nitro group at the 5-position relative to the nitrile moiety, conferring specific electron-withdrawing properties and orthogonal synthetic handles for selective nucleophilic aromatic substitution (SNAr).

Molecular Formula C7H2F2N2O2
Molecular Weight 184.102
CAS No. 1247885-40-0
Cat. No. B597952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-5-nitrobenzonitrile
CAS1247885-40-0
SynonymsBenzonitrile, 2,3-difluoro-5-nitro-
Molecular FormulaC7H2F2N2O2
Molecular Weight184.102
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)F)F)[N+](=O)[O-]
InChIInChI=1S/C7H2F2N2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H
InChIKeySREQFLXKAOEIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-5-nitrobenzonitrile (CAS 1247885-40-0) Procurement-Grade Baseline: Core Properties and Regulatory-Relevant Characteristics


2,3-Difluoro-5-nitrobenzonitrile (CAS 1247885-40-0) is a halogenated aromatic nitrile building block with the molecular formula C7H2F2N2O2 and a molecular weight of 184.10 g/mol . The compound features a characteristic substitution pattern with fluorine atoms at the 2- and 3-positions and a nitro group at the 5-position relative to the nitrile moiety, conferring specific electron-withdrawing properties and orthogonal synthetic handles for selective nucleophilic aromatic substitution (SNAr) [1]. Physicochemical predictions indicate a boiling point of 260.0 ± 40.0 °C at 760 mmHg and a predicted density of 1.51 ± 0.1 g/cm³ , with a calculated LogP of 2.26788 and polar surface area (PSA) of 69.61 Ų , establishing baseline parameters relevant to purification strategy and biological permeability considerations.

Why 2,3-Difluoro-5-nitrobenzonitrile (CAS 1247885-40-0) Cannot Be Replaced by Readily Available Isomers: A Critical Procurement Risk Assessment


The substitution pattern of 2,3-difluoro-5-nitrobenzonitrile—specifically the 2,3-difluoro arrangement with a 5-nitro group—is structurally distinct from more common isomers such as 2,4-difluoro-5-nitrobenzonitrile (CAS 67152-20-9) or 2,6-difluoro-3-nitrobenzonitrile (CAS 143879-77-0), and these regioisomeric differences translate into divergent synthetic utility and downstream compatibility . Unlike 2,4-difluoro-5-nitrobenzonitrile, which is widely employed as a precursor to tankyrase inhibitors and the anticancer agent Erlotinib [1], the 2,3-difluoro-5-nitro isomer lacks a para-relationship between fluorine and nitro groups, fundamentally altering the electronic activation pattern for SNAr reactions and the regiochemical outcome of subsequent functionalization steps . In the context of 2,3,6-trifluorobenzoic acid synthesis—a validated insecticide and antibacterial intermediate—the 2,3-difluoro-6-nitro isomer (CAS not applicable) has been explicitly patented as the requisite nitro precursor, demonstrating that the nitro group position dictates access to specific fluorinated benzoic acid scaffolds [2]. Generic substitution with a more accessible isomer therefore carries quantifiable risk of synthetic pathway failure, requiring complete re-optimization of reaction conditions and potentially yielding a different final product altogether.

2,3-Difluoro-5-nitrobenzonitrile (CAS 1247885-40-0) Evidence-Based Differentiation: Head-to-Head Quantitative Comparison with Closest Isomeric Analogs


Synthesis Yield Benchmark: Direct Nitration of 2,3-Difluorobenzonitrile Versus Isomeric Precursors

The documented synthesis of 2,3-difluoro-5-nitrobenzonitrile proceeds via nitration of 2,3-difluorobenzonitrile using KNO₃ in concentrated H₂SO₄ at 0°C, yielding 3.6 g of purified product (13% yield) from a 20.8 g (149.82 mmol) starting material scale . In contrast, the synthesis of the 2,4-difluoro-5-nitro isomer from 2,4-difluorobenzonitrile under analogous nitration conditions reportedly proceeds with yields ranging from 60-85% in patent literature, representing a >4-fold yield differential that is directly attributable to the positional effect of the fluorine substituents on nitration regioselectivity and product stability . The substantially lower yield for the 2,3-isomer constitutes a validated barrier to synthesis that justifies its higher commercial cost and reinforces the necessity of sourcing this specific regioisomer from suppliers with demonstrated batch-to-batch consistency, rather than attempting in-house synthesis as a substitute for procurement.

Nucleophilic Aromatic Substitution Fluorinated Building Block Synthesis Agrochemical Intermediate Preparation

Predicted Boiling Point and Density Differentiation: Implications for Purification Strategy and Solvent Selection

Predicted physicochemical properties for 2,3-difluoro-5-nitrobenzonitrile include a boiling point of 260.0 ± 40.0 °C at 760 mmHg and a density of 1.51 ± 0.1 g/cm³ . For the 2,6-difluoro-3-nitro isomer (CAS 143879-77-0), predicted values differ markedly, with a boiling point of 176 °C and density of 1.407 g/cm³ [1]. The approximately 84 °C higher boiling point predicted for the 2,3-isomer relative to the 2,6-isomer reflects the altered intermolecular forces arising from the different substitution pattern. This difference has direct practical implications for distillation-based purification and solvent selection in work-up procedures: the 2,3-isomer will remain in the organic phase under conditions where the 2,6-isomer might co-evaporate or partition differently. For procurement and process development, these property differences necessitate isomer-specific handling protocols and preclude direct substitution of one isomer for another without re-validation of purification steps.

Physicochemical Property Prediction Chromatographic Purification Process Chemistry Optimization

Commercial Purity Specifications and Vendor Supply Chain Reliability Indicators

Commercial availability of 2,3-difluoro-5-nitrobenzonitrile is limited to a relatively small number of specialized suppliers, with standard purity specifications ranging from 95% (AKSci) to 97% (Leyan, Beyotime) to 98% (Hzbp.cn) . In contrast, the 2,4-difluoro-5-nitro isomer (CAS 67152-20-9) is stocked by >20 major global chemical suppliers with purity grades up to 99%, reflecting its broader industrial adoption and more robust supply chain . For the 2,3-isomer, the limited vendor pool and lower maximum purity specification (typically 97-98% vs. 99% for 2,4-isomer) represent quantifiable supply chain constraints: users requiring >98% purity may need to engage custom synthesis services, and lead times may be extended due to the specialized nature of this regioisomer. This supply chain differential is a direct consequence of the compound's unique substitution pattern and the associated synthetic challenges, and it materially impacts procurement planning.

Quality Control Procurement Specification Supply Chain Management

Differentiated Application Space: Agrochemical Intermediate Utility Versus Anticancer Precursor Markets

Patent literature explicitly identifies 2,3-difluoro-6-nitrobenzonitrile—the regioisomer with nitro at the 6-position rather than the 5-position—as a key intermediate for the synthesis of 2,3,6-trifluorobenzoic acid, which is subsequently employed in the preparation of insecticides and antibacterial agents [1]. The 2,3-difluoro-5-nitro isomer (target compound) lacks explicit validation in this specific agrochemical pathway, whereas the 2,4-difluoro-5-nitro isomer is documented as a precursor to tankyrase inhibitors and the anticancer agent Erlotinib [2]. The 2,3-difluoro-5-nitro isomer occupies a distinct chemical space: its substitution pattern makes it a candidate for applications where the 2,3-difluoro motif is required but the nitro group must be positioned ortho to neither fluorine (as in the 6-nitro isomer) nor para to a fluorine (as in the 2,4-isomer). This niche positioning means that procurement decisions for the 2,3-isomer are not interchangeable with procurement decisions for other isomers when the intended downstream application requires a specific regiochemical outcome.

Agrochemical Synthesis Insecticide Intermediate Fluorinated Benzoic Acid Derivatives

Validated Application Scenarios for 2,3-Difluoro-5-nitrobenzonitrile (CAS 1247885-40-0) Based on Differential Evidence


Synthesis of Orthogonally Functionalized 2,3-Difluoroaryl Scaffolds via Selective SNAr

The 2,3-difluoro-5-nitro substitution pattern of this compound provides two distinct fluorine leaving groups whose relative reactivity toward nucleophiles is modulated by the electron-withdrawing nitro group at the 5-position . This orthogonal reactivity enables sequential, regioselective SNAr functionalization that is not achievable with 2,4- or 2,6-difluoro isomers, where the para- or ortho- relationship between fluorine and nitro alters the activation profile and substitution regioselectivity. Researchers requiring a building block with predictable, stepwise fluorine displacement for constructing complex polyfunctional arenes should specifically procure this regioisomer.

Investigational Precursor for Fluorinated Benzoic Acid Analogs with Altered Substitution Patterns

While the 2,3-difluoro-6-nitro isomer is patented for 2,3,6-trifluorobenzoic acid synthesis [1], the 2,3-difluoro-5-nitro isomer (target compound) provides an entry point to alternative fluorinated benzoic acid regioisomers—specifically 2,3-difluoro-5-substituted derivatives—that are not accessible from the 6-nitro isomer. This compound is therefore appropriate for exploratory medicinal chemistry or agrochemical programs seeking to evaluate structure-activity relationships (SAR) across different benzoic acid substitution patterns, particularly when the 2,3-difluoro motif must be retained but the carboxylic acid position must be varied.

Synthetic Intermediate Requiring Nitro Group Retention Through Subsequent Transformations

The 5-nitro group in this compound is positioned meta to the nitrile and adjacent to one fluorine, conferring a unique electronic environment that may influence the stability of the nitro group under reducing conditions or during metal-catalyzed cross-couplings . For synthetic sequences where the nitro group must survive multiple steps before final reduction to an amine—such as in the construction of fluorinated aniline libraries—the specific substitution pattern of the 2,3-difluoro-5-nitro isomer may offer advantages in terms of nitro group retention compared to isomers where the nitro group is ortho or para to a strongly electron-withdrawing substituent [2]. Procurement of this isomer is indicated when downstream functional group compatibility is a critical path concern.

Specialized Agrochemical Intermediate Research and Process Development

Given the established utility of structurally related difluoronitrobenzonitriles (e.g., 2,3-difluoro-6-nitrobenzonitrile and 3,4-difluoro-6-nitrobenzonitrile) as intermediates for quinolonecarboxylic acid antibacterial agents [3], the 2,3-difluoro-5-nitro isomer may serve as a key building block for next-generation agrochemicals and anti-infectives where the 2,3-difluoroaryl core is pharmacophorically relevant. This compound should be prioritized by R&D procurement teams supporting agrochemical discovery programs targeting novel fluorinated scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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